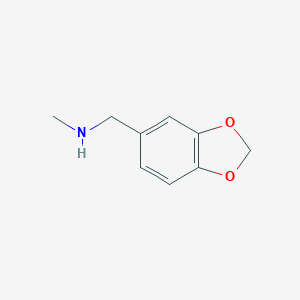

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

説明

The exact mass of the compound N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPGPPSMCRKGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-27-3 | |

| Record name | (1,3-dioxaindan-5-ylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Methylenedioxy-N-methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC2X5ZS9RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

Introduction

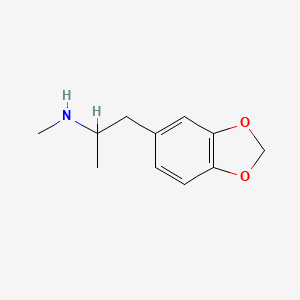

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine, also known as N-methylpiperonylamine, is a secondary amine featuring the characteristic 1,3-benzodioxole (or methylenedioxyphenyl) moiety. While it shares a molecular formula with the well-known psychoactive substance 3,4-Methylenedioxymethamphetamine (MDMA), it is a structural isomer with distinctly different chemical and physical properties.[1][2][3] This guide provides a comprehensive technical overview of its synthesis, purification, characterization, and chemical properties, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

A critical point of clarification is the structural distinction between N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine and MDMA. The subject compound is a substituted benzylamine, where the amine is attached to a methylene bridge connected to the aromatic ring. In contrast, MDMA is a substituted phenethylamine, with a two-carbon chain separating the amine from the ring. This structural difference, illustrated below, fundamentally alters its chemical and biological profile.

Physicochemical and Identification Properties

A summary of the key identification and physicochemical properties is provided below. While some physical data like boiling and melting points are not extensively reported in the literature, estimations can be made based on structurally similar compounds.

| Property | Value | Source |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine | [3] |

| CAS Number | 15205-27-3 | [2][4] |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [2][3][5] |

| Synonyms | N-methylpiperonylamine, (1,3-benzodioxol-5-ylmethyl)methylamine | [3][4] |

| Appearance | Not widely reported; expected to be a liquid or low-melting solid | - |

| pKa (predicted) | ~9.5 - 10.5 (as a secondary amine) | - |

| XLogP3 | 1.3 | [3] |

Synthesis and Purification

The most direct and efficient synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is through the reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine. Sodium borohydride or similar reducing agents are effective for this transformation.

The causality for this methodological choice rests on the high availability of the starting materials and the generally high yields and clean conversions associated with reductive amination for secondary amine synthesis.

Experimental Protocol: Synthesis

Objective: To synthesize N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine via reductive amination.

Materials:

-

Piperonal (1,3-benzodioxole-5-carbaldehyde)

-

Methylamine (e.g., 40% solution in water or 2M in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Imine Formation: Slowly add methylamine solution (1.1 to 1.5 equivalents) to the cooled solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the imine is critical before reduction to prevent side reactions.

-

Reduction: Re-cool the mixture to 0 °C. In small portions, add sodium borohydride (1.5 equivalents) over 30 minutes, ensuring the temperature does not rise significantly. Caution: Hydrogen gas is evolved.

-

Quenching & Workup: After the addition is complete, stir the reaction at room temperature overnight. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction: Add dichloromethane or ethyl acetate to the aqueous residue. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified by column chromatography on silica gel. For long-term stability and ease of handling, the purified free base is often converted to its hydrochloride salt.

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 50%) with 1% triethylamine to prevent the amine from tailing on the acidic silica.

-

Procedure: Dissolve the crude oil in a minimal amount of the mobile phase and load it onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent.

-

-

Salt Formation (Optional):

-

Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is highly characteristic.

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~6.7-6.9 ppm). These protons on the benzodioxole ring form a coupled ABX spin system.[6]

-

Dioxole Protons (2H): A sharp singlet around 5.9-6.0 ppm corresponding to the -O-CH₂-O- group.

-

Benzylic Protons (2H): A singlet around 3.6-3.8 ppm for the Ar-CH₂-N group.

-

N-Methyl Protons (3H): A singlet around 2.4-2.5 ppm for the -N-CH₃ group.

-

N-H Proton (1H): A broad singlet that can appear over a wide range and may exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the N-methyl carbon (~35-45 ppm), the benzylic carbon (~55-65 ppm), the dioxole carbon (~101 ppm), and several signals in the aromatic region (~108-148 ppm).[3]

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 165. The most prominent fragment would likely be the tropylium-like ion at m/z = 135, resulting from benzylic cleavage.

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H Stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.

-

C-O-C Stretches: Strong bands in the 1250-1040 cm⁻¹ region, characteristic of the dioxole ether linkages.

-

Reactivity and Chemical Behavior

-

Basicity: As a secondary amine, the lone pair of electrons on the nitrogen atom makes the molecule basic. It readily reacts with acids to form ammonium salts, which are typically crystalline, water-soluble solids. This property is exploited for purification and formulation.

-

Nucleophilicity: The compound is a potent nucleophile and will react with a variety of electrophiles. This includes alkylation with alkyl halides, acylation with acid chlorides or anhydrides to form amides, and reaction with aldehydes and ketones.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[7]

Safety, Handling, and Storage

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is classified as a corrosive material and requires careful handling.[7] The toxicological properties have not been fully investigated.[7]

| Parameter | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. | [7][8] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. | [7][8] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality. | [7][8] |

| First Aid (Eyes/Skin) | Immediately flush eyes or skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [7][8] |

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is a distinct chemical entity whose properties are dictated by its secondary benzylamine structure. While isomeric to MDMA, its synthesis, reactivity, and spectroscopic signatures are unique. A thorough understanding of its chemical properties, guided by the protocols and data presented herein, is essential for its safe handling, synthesis, and application in a research and development setting. Proper analytical characterization is paramount to confirm its identity and distinguish it from related structures.

References

-

Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PubMed Central. Available at: [Link]

-

The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PubMed Central. Available at: [Link]

-

Narcotics Control Bureau. narcoticsindia.nic.in. Available at: [Link]

-

3,4-Methylenedioxyamphetamine. Wikipedia. Available at: [Link]

-

3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615. PubChem. Available at: [Link]

-

Cas 15205-27-3,N-(1,3-BENZODIOXOL-5-YLMETHYL) - LookChem. LookChem. Available at: [Link]

-

MDMA synthesis in 3 steps & how it could help PTSD therapy (educational). YouTube. Available at: [Link]

-

(1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238. PubChem. Available at: [Link]

-

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available at: [Link]

Sources

- 1. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

In-Depth Technical Guide: Physical Constants of N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine (CAS 15205-27-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, identified by the CAS number 15205-27-3, is a chemical compound of interest in various fields of chemical and pharmaceutical research. Understanding its fundamental physical constants is a critical prerequisite for its application in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical properties of this compound, supported by methodologies for their experimental determination.

Chemical Identity and Structure

The molecular structure of N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine is characterized by a benzodioxole ring system linked to a methylaminomethyl group. This structure influences its physical and chemical properties, including its polarity, boiling point, and solubility.

Tabulated Physical Constants

A summary of the key physical constants for N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine is presented below. It is important to note that experimentally determined values can vary slightly depending on the purity of the sample and the methodology used.

| Physical Constant | Value | Source |

| Boiling Point | 245.9°C at 760 mmHg | [4][5] |

| Melting Point | Not Applicable (Liquid at room temperature) | [4][5] |

| Density | 1.161 g/cm³ | [4][5] |

| Flash Point | 93.3°C | [5] |

| Solubility | Data not available |

In-Depth Discussion of Physical Constants

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, the reported boiling point is 245.9°C at standard atmospheric pressure (760 mmHg)[4][5]. The relatively high boiling point is attributed to its molecular weight and the presence of a polar amine group, which can lead to intermolecular hydrogen bonding, although this is less significant in tertiary amines compared to primary and secondary amines[6][7].

Melting Point

The available data indicates that N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine is a liquid at standard room temperature, hence a melting point is not applicable[4][5]. For compounds that are solids at room temperature, the melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C[8][9]. Impurities tend to lower and broaden the melting range[8][9].

Density

The density of N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine is reported to be 1.161 g/cm³[4][5]. This value indicates that it is slightly denser than water.

Solubility

Experimental Determination of Physical Constants

The following section outlines standardized experimental protocols for the determination of the key physical constants discussed. These methodologies are designed to ensure accuracy and reproducibility in a laboratory setting.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed when a continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.

Experimental Workflow:

Boiling Point Determination Workflow

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine into a small test tube or fusion tube.

-

Capillary Insertion: Take a capillary tube and seal one end using a flame. Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the thermometer with the attached fusion tube and immerse it in a Thiele tube filled with a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the heat is distributed evenly.

-

Observation: Gently heat the arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The temperature at which the liquid just begins to be drawn into the capillary tube is the boiling point of the sample. Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid using a pycnometer.

Experimental Workflow:

Density Determination Workflow

Step-by-Step Protocol:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Accurately weigh the empty and dry pycnometer (m₁).

-

Fill the pycnometer with N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, ensuring there are no air bubbles, and weigh it (m₂).

-

Empty and clean the pycnometer.

-

Fill the pycnometer with a reference liquid of known density, typically distilled water, and weigh it (m₃).

-

The mass of the sample is (m₂ - m₁) and the mass of the water is (m₃ - m₁).

-

The volume of the pycnometer is the mass of the water divided by the density of water at the experimental temperature.

-

The density of the sample is then calculated as the mass of the sample divided by the volume of the pycnometer.

Determination of Solubility

Principle: The solubility of a compound in a particular solvent is determined by finding the maximum amount of the solute that can be dissolved in a given amount of solvent at a specific temperature.

Experimental Workflow:

Solubility Determination Workflow

Step-by-Step Protocol:

-

Qualitative Assessment:

-

To a series of test tubes, add a small, measured amount (e.g., 10 mg) of N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene).

-

Vigorously shake each test tube for 1-2 minutes.

-

Visually inspect for the presence of undissolved solute. Classify as soluble, partially soluble, or insoluble.

-

-

Quantitative Determination (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine to a known volume of the desired solvent in a flask.

-

Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant liquid.

-

Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

-

Conclusion

This technical guide has synthesized the available information on the physical constants of N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine (CAS 15205-27-3). While key data such as boiling point and density are reported, further experimental validation is recommended. The provided experimental protocols offer a framework for researchers to determine these properties with a high degree of accuracy, which is essential for the reliable application of this compound in scientific and developmental endeavors.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

-

n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine. (2025, October 1). Chemsrc. Retrieved from [Link]

-

Experiment (1) Determination of Melting Points. (2021, September 19). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Toxicology Program. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

An introduction to amines. (n.d.). Chemguide. Retrieved from [Link]

-

26.2 Amines – Physical Properties. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 9). International Journal of New Technology and Research. Retrieved from [Link]

-

N-(Benzo[d][8]dioxol-5-ylmethyl)-4-methylaniline. (n.d.). PubChem. Retrieved from [Link]

-

n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 31). ResearchGate. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, 97%. (n.d.). Scharlab. Retrieved from [Link]

-

{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. (2024, February 1). National Center for Biotechnology Information. Retrieved from [Link]

-

Cas 15205-27-3, N-(1,3-BENZODIOXOL-5-YLMETHYL). (n.d.). LookChem. Retrieved from [Link]

-

Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. (2008, November). PubMed. Retrieved from [Link]

-

80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). Retrieved from [Link]

-

n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine, 97%, Thermo Scientific 10 g. (n.d.). Fisher Scientific. Retrieved from [Link]

-

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-METHYLAMINE [15205-27-3]. (n.d.). Chemsigma. Retrieved from [Link]

-

(1,3-Dioxaindan-5-ylmethyl)(methyl)amine. (n.d.). PubChem. Retrieved from [Link]

-

1,3-Benzodioxol-5-amine. (n.d.). PubChem. Retrieved from [Link]

-

Benzo-1,3-dioxole-5-methylamine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. CAS#:15205-27-3 | n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine | Chemsrc [chemsrc.com]

- 5. Cas 15205-27-3,N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-METHYLAMINE | lookchem [lookchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. athabascau.ca [athabascau.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Characterization of N-methylpiperonylamine: A Technical Guide

Introduction

N-methylpiperonylamine, also known as N-methyl-3,4-methylenedioxybenzylamine, is a secondary amine of significant interest in medicinal chemistry and pharmacology due to its structural relationship to psychoactive compounds and its potential as a precursor in the synthesis of various therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in research and drug development settings. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-methylpiperonylamine, offering field-proven insights into the interpretation of its spectral characteristics.

Molecular Structure and Spectroscopic Overview

N-methylpiperonylamine possesses a distinctive molecular architecture comprising a methylenedioxy-substituted benzene ring (the piperonyl group) attached to a secondary amine moiety. This combination of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-methylpiperonylamine, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Expertise & Experience: Causality Behind Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for small organic molecules like N-methylpiperonylamine due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak in both ¹H and ¹³C NMR spectra. Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for chemical shifts.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of N-methylpiperonylamine.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Caption: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of N-methylpiperonylamine is predicted to show distinct signals corresponding to the aromatic, methylenedioxy, benzylic, and N-methyl protons. The presence of the N-methyl group will cause a downfield shift of the benzylic protons compared to the parent piperonylamine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (3H) | 6.7-6.9 | Multiplet | 3H |

| Methylenedioxy (-O-CH₂-O-) | ~5.9 | Singlet | 2H |

| Benzylic (-CH₂-NH-) | ~3.6 | Singlet | 2H |

| N-Methyl (-NH-CH₃) | ~2.4 | Singlet | 3H |

| N-H | Variable (broad) | Singlet | 1H |

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary (C-O) | ~147 |

| Aromatic Quaternary (C-O) | ~146 |

| Aromatic Quaternary (C-CH₂) | ~133 |

| Aromatic CH | ~121 |

| Aromatic CH | ~108 |

| Aromatic CH | ~107 |

| Methylenedioxy (-O-CH₂-O-) | ~101 |

| Benzylic (-CH₂-NH-) | ~55 |

| N-Methyl (-NH-CH₃) | ~36 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of N-methylpiperonylamine (liquid or solid) directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Instrument Parameters (Typical):

-

Spectrometer: FT-IR Spectrometer with ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Caption: Workflow for ATR-FTIR data acquisition.

IR Spectral Data (Predicted)

The IR spectrum of N-methylpiperonylamine is expected to show characteristic absorption bands for the aromatic ring, the ether linkages of the methylenedioxy group, and the secondary amine.[3]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Medium, sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2800-3000 | Medium |

| Aromatic C=C Stretch | 1580-1610, 1480-1510 | Medium-Strong |

| C-N Stretch | 1250-1020 | Medium |

| C-O Stretch (ether) | 1250-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

Sample Introduction (Direct Infusion or GC-MS):

-

Prepare a dilute solution of N-methylpiperonylamine in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For direct infusion, introduce the solution into the ion source via a syringe pump.

-

For GC-MS, inject the solution onto a suitable GC column for separation prior to entering the mass spectrometer.

Instrument Parameters (Typical - Electron Ionization):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-400

Mass Spectral Data (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of N-methylpiperonylamine (C₉H₁₁NO₂ = 165.19 g/mol ). The most significant fragmentation pathway for aliphatic amines is typically alpha-cleavage.[4]

| m/z | Proposed Fragment | Significance |

| 165 | [M]⁺ | Molecular Ion |

| 135 | [M - CH₂NHCH₃]⁺ | Piperonyl Cation |

| 44 | [CH₂=NHCH₃]⁺ | Base Peak (from alpha-cleavage) |

digraph "MS_Fragmentation" { node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];"Molecule" [label="N-methylpiperonylamine\n[M]+ (m/z 165)"]; "Fragment1" [label="Piperonyl Cation\n(m/z 135)"]; "Fragment2" [label="Iminium Cation\n(m/z 44) - Base Peak"]; "Neutral_Loss" [label="- •CH2NHCH3", shape=none]; "Alpha_Cleavage" [label="α-cleavage", shape=none];

"Molecule" -> "Fragment2" [label="α-cleavage"]; "Molecule" -> "Fragment1" [label="benzylic cleavage"]; }

Caption: Predicted major fragmentation pathways for N-methylpiperonylamine in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of N-methylpiperonylamine. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern dominated by alpha-cleavage. These data, when used in conjunction, allow for the confident and unambiguous structural elucidation of N-methylpiperonylamine, a critical requirement for its application in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

ResearchGate. (n.d.). The 13C-NMR Spectral data of the compound | Download Table. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240545). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperonylamine. Retrieved from [Link]

-

Jourdain, E., Caron, J., & Pommelet, J. C. (2016). N-Methylmelamines: Synthesis, Characterization, and Physical Properties. The Journal of Organic Chemistry, 81(10), 4066–4075. [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 13C NMR Spectrum (YMDB01776). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]

-

PubMed. (2016). N-Methylmelamines: Synthesis, Characterization, and Physical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the.... Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

YouTube. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine (Methylone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine, a compound commonly known as Methylone or MDMC. A thorough understanding of a compound's solubility is paramount in research and drug development, influencing everything from experimental design and formulation to bioavailability and toxicological assessment. While extensive physicochemical data for Methylone is not broadly published, this guide synthesizes the available information on its aqueous and organic solvent solubility. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine the solubility of Methylone and similar compounds with high fidelity. This document is intended to be a vital resource for scientists requiring a deep, practical understanding of Methylone's solubility characteristics for process optimization, analytical method development, and formulation studies.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the chemical and pharmaceutical sciences. For a compound like 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine (Methylone), its solubility profile dictates its behavior in various scientific contexts. In drug discovery, poor aqueous solubility can be a major impediment, often leading to low bioavailability and challenging formulation development.[1][2][3][4][5] Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, and the preparation of analytical standards.

This guide delves into the known solubility characteristics of Methylone, addressing both its aqueous and organic solvent behavior. Recognizing the limited availability of comprehensive public data, we provide not just a summary of existing knowledge but also empower the researcher with the methodologies to precisely determine these parameters in their own laboratory settings.

Physicochemical Properties of Methylone

A foundational understanding of a molecule's physicochemical properties provides context for its solubility behavior.

| Property | Value | Source |

| Chemical Name | 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine | - |

| Synonyms | Methylone, 3,4-methylenedioxy-N-methylcathinone (MDMC), bk-MDMA | [6] |

| Molecular Formula | C₁₁H₁₃NO₃ | [6] |

| Molecular Weight | 207.23 g/mol | [2] |

| Appearance | White to off-white crystalline powder (for both free base and HCl salt) | [1] |

| Melting Point | Not widely reported | - |

| pKa | Not widely reported | - |

Aqueous Solubility Profile

The solubility of a compound in aqueous media is a critical determinant of its biological activity, particularly for oral administration. The pH of the aqueous environment can significantly influence the solubility of ionizable compounds like Methylone.

Water Solubility Data

Published data on the aqueous solubility of Methylone is primarily for the free base and its hydrochloride salt.

| Form | Solvent | Temperature | Solubility | Source |

| Methylone (free base) | Water | 20 °C | 357 mg/mL | [6] |

| Methylone Hydrochloride | Water | Not Specified | ≥30 mg/mL |

The hydrochloride salt of Methylone is described as being readily soluble in water.[1] This enhanced aqueous solubility of the salt form compared to the free base is a common characteristic of amine-containing compounds.

The Influence of pH

Organic Solvent Solubility Profile

Solubility in organic solvents is essential for various laboratory procedures, including chemical synthesis, purification (e.g., recrystallization), and the preparation of stock solutions for analytical and biological assays.

Qualitative and Estimated Solubility in Organic Solvents

Precise, quantitative solubility data for Methylone in a broad range of organic solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions and data from commercially available standards and analogs provide valuable insights.

| Solvent | Solubility | Source & Notes |

| Methanol | Soluble (at least 1.0 mg/mL) | [4][7][8] Based on commercially available certified reference materials. |

| Ethanol | Estimated at ~2 mg/mL | [9] Based on data for the analog N-methyl-N-propyl Methylone hydrochloride. |

| Dimethylformamide (DMF) | Estimated at ~0.5 mg/mL | [9] Based on data for the analog N-methyl-N-propyl Methylone hydrochloride. |

| Dimethyl sulfoxide (DMSO) | Estimated at ~1 mg/mL | [9] Based on data for the analog N-methyl-N-propyl Methylone hydrochloride. |

| Acetonitrile | Soluble (at least 1.0 mg/mL) | [1] Based on commercially available certified reference materials. |

| Chloroform | Believed to be soluble | General principle for similar organic compounds. |

| Acetone | Believed to be soluble | General principle for similar organic compounds. |

It is generally stated that Methylone hydrochloride is soluble in organic solvents.[1]

Experimental Protocols for Solubility Determination

Given the gaps in the publicly available data, the ability to experimentally determine the solubility of Methylone is a crucial skill for researchers. This section provides detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to differentiate between thermodynamic and kinetic solubility.[10]

-

Thermodynamic Solubility is the equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium. This is typically determined using the shake-flask method.

-

Kinetic Solubility is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated state.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the thermodynamic solubility of Methylone in a specific solvent.

Materials:

-

Methylone (free base or hydrochloride salt)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of Methylone to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of Methylone using a validated HPLC method.

-

Calculation: The determined concentration is the thermodynamic solubility of Methylone in the tested solvent at the specified temperature.

Protocol 2: Analytical Quantification by HPLC

A robust analytical method is crucial for accurately determining the concentration of the dissolved compound.

Objective: To quantify the concentration of Methylone in solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan (typically around 234, 282, and 320 nm for Methylone).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of Methylone of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment.

-

Concentration Determination: Determine the concentration of Methylone in the sample by comparing its peak area to the calibration curve. Remember to account for any dilutions made.

Factors Influencing the Solubility of Methylone

Several factors can affect the solubility of Methylone, and these should be carefully controlled during experimental determination and considered during its application.[1][2][3][4]

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature.

-

pH: As an amine, the solubility of Methylone in aqueous solutions will be highly dependent on pH.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

-

Purity of the Compound: Impurities can affect the measured solubility.

Conclusion

The solubility profile of 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine (Methylone) is a critical parameter for its application in research and development. This guide has synthesized the currently available data on its aqueous and organic solvent solubility, highlighting a significant solubility in water, especially for its hydrochloride salt. While quantitative data in organic solvents is sparse, this guide provides qualitative information and estimations based on available data for analogs and commercial products.

Crucially, this guide equips researchers with robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. By following these methodologies, scientists can generate high-quality, reliable solubility data for Methylone and other compounds of interest, thereby facilitating more informed decisions in experimental design, formulation development, and analytical method validation. The continued investigation and publication of such fundamental physicochemical data are essential for advancing our understanding of this and other novel psychoactive substances.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

PubChem. (n.d.). Methylone. [Link]

-

SWGDRUG. (2013). Methylone. [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Cerilliant. (n.d.). Methylone HCl. [Link]

-

UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

PubMed Central (PMC). (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Wikipedia. (n.d.). Methylone. [Link]

Sources

- 1. CAS 186028-80-8: Methylone hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Methylone | C11H13NO3 | CID 45789647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]

- 4. Methylone HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. researchgate.net [researchgate.net]

- 6. Methylone - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Methylone Hydrochloride 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchpublish.com [researchpublish.com]

N-methylpiperonylamine purity standards and grades

An In-Depth Technical Guide to the Purity, Grades, and Analytical Characterization of N-methylpiperonylamine

Abstract

N-methylpiperonylamine (N-Me-MDA), a secondary amine derivative of piperonylamine, serves as a key intermediate in the synthesis of various organic compounds. For researchers, scientists, and drug development professionals, ensuring the purity and quality of such starting materials is a non-negotiable prerequisite for reproducible and reliable downstream applications. The presence of even trace impurities can lead to unforeseen side reactions, reduced yields, and compromised biological activity in target molecules. This guide provides a comprehensive framework for understanding the purity standards, commercial grades, and analytical methodologies essential for the robust characterization of N-methylpiperonylamine. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and ground all claims in authoritative references.

Decoding Purity: From Technical Grade to Analytical Standards

The term "purity" in a chemical context is not absolute; it is defined by the level of characterization and the limits placed on known and unknown impurities. The "grade" of a chemical is a designation that reflects its intended use and the rigor of its quality control.

-

Technical Grade: This is the most basic grade, often with a purity of 90-95%. It is suitable for industrial applications or as a starting material for synthesis where further purification will be performed. Impurities from the synthesis, such as residual starting materials or by-products, are expected and may not be fully characterized.

-

Reagent Grade / Research Grade: This is a higher level of purity, typically >95% or >98%, suitable for general laboratory use and non-critical research applications. A Certificate of Analysis (CoA) for this grade will usually confirm identity and provide a purity value determined by a single method (e.g., GC or HPLC).

-

Analytical Standard: This is a high-purity reference material (>99.5%) used for qualitative and quantitative analysis. It has been rigorously characterized, and its CoA provides detailed information on the methods used for certification, storage conditions, and expiry. These standards are essential for validating analytical methods and quantifying the purity of lower-grade materials.

Table 1: Comparison of Typical Chemical Grades

| Feature | Technical Grade | Reagent / Research Grade | Analytical Standard |

| Typical Purity | 90–95% | >98% | >99.5% (Certified) |

| Intended Use | Industrial Synthesis | General Lab Research | Quantitative Analysis |

| Characterization | Basic Identity Test | Identity & Purity Assay | Comprehensive Characterization |

| Documentation | Material Safety Data Sheet (MSDS) | Certificate of Analysis (CoA) | Certified Reference Material (CRM) CoA |

| Impurity Profile | Loosely defined | Major impurities may be noted | Characterized and quantified |

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in a batch of N-methylpiperonylamine requires an understanding of its likely synthetic origin. A common and efficient route is the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) with methylamine.

This pathway can introduce several classes of impurities:

-

Unreacted Starting Materials: Residual piperonal or methylamine.

-

Side Products: Over-reduction of the starting aldehyde (piperonal) by the reducing agent (e.g., sodium borohydride) can yield piperonyl alcohol.

-

By-products: Formation of dimeric or polymeric species.

-

Reagent-Related Impurities: Contaminants from the solvents, reagents, or catalysts used in the synthesis.

The Analytical Toolkit: A Multi-Modal Approach to Purity Assessment

No single analytical technique is sufficient to fully characterize a compound. A robust purity assessment relies on a combination of chromatographic and spectroscopic methods to separate, identify, and quantify the target molecule and any associated impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase and a mobile phase. A Diode Array Detector (DAD) or UV detector is typically used for quantification.

Expertise & Causality: A reversed-phase C18 column is the logical first choice for a molecule like N-methylpiperonylamine, which has moderate polarity. The acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) serves a critical purpose: it protonates the secondary amine, ensuring a sharp, symmetrical peak shape and preventing tailing that can otherwise occur on silica-based columns.

Protocol: HPLC-UV Purity Assay

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 285 nm (corresponding to the benzodioxole chromophore).

-

-

Standard Preparation:

-

Prepare a stock solution of N-methylpiperonylamine analytical standard at 1.0 mg/mL in 50:50 Acetonitrile:Water (diluent).

-

Create a calibration curve by serially diluting the stock to concentrations ranging from 0.5 mg/mL down to 0.001 mg/mL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the test sample in the diluent to a target concentration of 0.5 mg/mL.

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

-

Inject the standards and the sample.

-

Run a gradient elution program (e.g., 5% B to 95% B over 20 minutes) to ensure separation of early and late-eluting impurities.

-

-

Data Processing:

-

Integrate all peaks in the sample chromatogram.

-

Calculate purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities. It separates compounds based on their boiling points and partitioning with a stationary phase, and the mass spectrometer provides high-confidence structural information.

Expertise & Causality: Direct injection of a primary or secondary amine onto a standard GC column can lead to poor peak shape and column degradation. Derivatization, for example, by silylation (using BSTFA) or acylation (using TFAA), is a field-proven technique to block the active amine proton. This increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved detection limits.

Protocol: GC-MS Impurity Profiling (with Derivatization)

-

System Preparation:

-

Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

MS Transfer Line: 280 °C. Ion Source: 230 °C.

-

-

Sample Derivatization:

-

In a GC vial, dissolve ~1 mg of the N-methylpiperonylamine sample in 500 µL of a suitable solvent (e.g., Ethyl Acetate).

-

Add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Cap the vial and heat at 70 °C for 30 minutes.

-

-

Analysis:

-

Inject 1 µL of the cooled, derivatized sample into the GC-MS.

-

-

Data Processing:

-

Identify the main peak corresponding to the derivatized N-methylpiperonylamine.

-

Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) to tentatively identify them. For example, a peak with a mass spectrum matching silylated piperonyl alcohol would confirm its presence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming its identity beyond any doubt.

Expertise & Causality: While HPLC and GC can be misled by isomers (compounds with the same mass but different structures), NMR provides definitive proof of connectivity. For N-methylpiperonylamine, the key diagnostic signals in the ¹H NMR spectrum are the singlet for the methylenedioxy protons (~5.9 ppm), the aromatic protons on the benzene ring (6.7-6.8 ppm), the benzylic CH₂ protons (~3.6 ppm), and the N-methyl group singlet (~2.4 ppm). The presence and correct integration of these signals confirm the structure.

Protocol: ¹H NMR for Structural Verification

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Interpretation:

-

Confirm the chemical shifts for all expected proton environments.

-

Integrate the peaks. The ratio of the integrals should match the number of protons in each environment (e.g., 2H for O-CH₂-O, 3H for the aromatic ring, 2H for the benzylic CH₂, 3H for the N-CH₃).

-

The absence of significant unassigned peaks provides evidence of high purity.

-

Conclusion: An Integrated Strategy for Quality Assurance

The reliable use of N-methylpiperonylamine in a research or development setting is predicated on a thorough understanding and verification of its purity. This guide has outlined a multi-modal strategy that moves beyond a simple percentage on a data sheet. By combining high-resolution chromatographic separation (HPLC, GC-MS) with definitive spectroscopic identification (NMR), scientists can build a comprehensive profile of their material. This orthogonal approach ensures that the material is not only of high purity but is also structurally correct and free from detrimental process-related impurities. Adherence to these analytical principles forms the bedrock of sound science and robust product development.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

An In-Depth Technical Guide to the Toxicological Profile of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of its predicted toxicological profile based on data from its close structural analogs, 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). The information herein is intended for research and informational purposes and should be interpreted with caution. All key claims are supported by citations to authoritative sources.

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is a synthetic compound structurally related to the phenethylamine class of substances, which includes well-known psychoactive compounds like MDMA.[1] Due to its structural similarity to these regulated substances, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and professionals in drug development and public health. This guide synthesizes available data on its chemical properties and extrapolates potential toxicological endpoints from its close analogs, MDMA and MDEA, to provide a predictive toxicological assessment.

Physicochemical Properties and Toxicokinetics

Understanding the fundamental chemical and physical properties of a compound is the first step in predicting its biological activity and toxicological profile.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| IUPAC Name | (RS)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | [2] |

| CAS Number | 42542-10-9 | [2] |

Predicted Metabolism

The metabolism of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is anticipated to follow pathways similar to those of MDMA, primarily occurring in the liver via the cytochrome P450 (CYP450) enzyme system, with CYP2D6 playing a major role.[1][3] Key metabolic pathways are predicted to be:

-

N-demethylation: Removal of the methyl group to form the primary amine analog, 3,4-methylenedioxyamphetamine (MDA), which is also a psychoactive and potentially neurotoxic compound.[4]

-

O-demethylenation: Opening of the methylenedioxy ring to form catechols, such as 3,4-dihydroxymethamphetamine (HHMA). These catechols can be further metabolized through methylation by catechol-O-methyltransferase (COMT) or conjugation with glucuronide or sulfate.[3][4]

The formation of reactive metabolites, particularly quinones derived from the catechol intermediates, is a significant concern as they can induce oxidative stress and contribute to cellular damage.[3]

Caption: Predicted metabolic pathways of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine.

Predicted Toxicological Profile

The following sections detail the predicted toxicity of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine based on data from MDMA and MDEA.

Acute Toxicity

The acute toxicity of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is expected to be similar to that of MDMA and MDEA, with the primary effects being sympathomimetic and serotonergic.[1][2][5]

Predicted Signs and Symptoms of Acute Toxicity:

-

Cardiovascular: Tachycardia (rapid heart rate), hypertension (high blood pressure), and in severe cases, cardiac arrhythmias.[1][5][6]

-

Neurological: Agitation, anxiety, seizures, and hyperthermia (elevated body temperature).[5][6] Hyperthermia is a significant risk and can lead to rhabdomyolysis (muscle breakdown) and subsequent kidney failure.[1][6]

-

Metabolic: Hyponatremia (low sodium levels in the blood) can occur, particularly with excessive water intake, leading to cerebral edema.[2][5]

-

Gastrointestinal: Nausea and vomiting.[2]

-

Psychiatric: Euphoria, increased energy, and altered perceptions at lower doses, with the potential for anxiety, panic attacks, and psychosis at higher doses.[2][5]

| Analog | LD₅₀ (Oral, Rat) | Key Acute Effects |

| MDMA | Not well-established for lethality in humans, but overdose can be fatal.[2][7] | Hyperthermia, serotonin syndrome, cardiovascular collapse.[2][5] |

| MDEA | 1,945 mg/kg (as Methyldiethanolamine) | Eye irritation, gastrointestinal irritation.[8][9] |

Chronic Toxicity

Long-term exposure to N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is predicted to pose significant health risks, primarily related to neurotoxicity.[2][10]

Predicted Chronic Effects:

-

Neurotoxicity: The most significant concern is damage to serotonergic neurons.[2][5][11] Chronic use of MDMA is associated with a reduction in serotonin transporter (SERT) density, which may be long-lasting or even permanent.[5][11] This can lead to cognitive deficits, particularly in memory and learning, as well as mood disturbances like depression and anxiety.[2][10]

-

Cardiotoxicity: Potential for cardiac valvulopathy with heavy, long-term use due to activation of serotonin 5-HT2B receptors.[2]

-

Hepatotoxicity: Liver damage has been reported with MDMA use, potentially due to the formation of toxic metabolites.[1][5] Individuals with deficiencies in the CYP2D6 enzyme may be at higher risk.[5]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is not directly known.

-

Genotoxicity: Studies on MDMA have shown mixed results. While some in vitro studies have suggested a genotoxic potential, particularly for its metabolites, other studies have not found evidence of genotoxicity.[12] For instance, one study found that while MDMA itself was not genotoxic in micronucleus and chromosomal aberration tests, its nitroso derivative (N-MDMA), which can be formed in the stomach, did show genotoxic effects.[12]

-

Carcinogenicity: There is currently no conclusive evidence to suggest that MDMA or MDEA are carcinogenic in humans.[13] However, the formation of potentially genotoxic metabolites warrants further investigation.

Reproductive and Developmental Toxicity

Based on studies of MDMA, N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine may pose risks to reproduction and fetal development.

-

Reproductive Toxicity: A one-generation reproductive toxicity study in mice with MDMA suggested a potential for weak reproductive toxicity, with a no-observed-adverse-effect level (NOAEL) estimated at 1.25 mg/kg/day.[14]

-

Developmental Toxicity: Prenatal exposure to MDMA in humans has been associated with a higher risk for congenital malformations, particularly cardiovascular and musculoskeletal anomalies.[15] Some studies have also suggested a delay in motor development in infants exposed to MDMA in utero.[16][17] It is important to note that these studies often have confounding factors, such as concurrent use of other substances.[17]

Mechanisms of Toxicity

The primary mechanism of toxicity for MDMA and its analogs is believed to be the massive release of serotonin, leading to a state of oxidative stress and excitotoxicity in serotonergic neurons.[5][18]

Caption: Putative mechanism of serotonergic neurotoxicity.

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine would involve a battery of in vitro and in vivo assays, following established international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

In Vitro Assays

-

Cytotoxicity:

-

Protocol: Neutral Red Uptake Assay (OECD TG 432).

-

Cell Lines: Human liver cells (e.g., HepG2), neuronal cells (e.g., SH-SY5Y).

-

Endpoint: Cell viability assessment to determine the concentration at which the compound is toxic to cells.

-

-

Genotoxicity:

-

Protocol: Bacterial Reverse Mutation Test (Ames Test; OECD TG 471).

-

Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473).

-

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487).

-

-

Metabolism:

-

Protocol: Incubation with human liver microsomes or recombinant CYP450 enzymes.

-

Analysis: LC-MS/MS to identify and quantify metabolites.

-

In Vivo Assays (Rodent Models)

-

Acute Oral Toxicity:

-

Protocol: Acute Oral Toxicity – Fixed Dose Procedure (OECD TG 420).

-

Endpoint: Observation of clinical signs of toxicity and determination of the LD₅₀.

-

-

Repeated Dose Toxicity:

-

Protocol: Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD TG 407 or 408).

-

Endpoint: Comprehensive assessment of effects on body weight, clinical signs, hematology, clinical chemistry, and histopathology of major organs.

-

-

Neurotoxicity:

-

Protocol: Specific neurobehavioral tests (e.g., locomotor activity, learning and memory tasks).

-

Analysis: Post-mortem analysis of brain tissue for neurotransmitter levels (e.g., serotonin, dopamine) and neuronal damage.

-

-

Reproductive and Developmental Toxicity:

-

Protocol: One-Generation Reproduction Toxicity Study (OECD TG 415).

-

Endpoint: Assessment of effects on fertility, pregnancy, and offspring development.

-

Caption: A conceptual workflow for the toxicological assessment of a novel compound.

Conclusion and Future Directions

While direct toxicological data on N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is scarce, the available information on its structural analogs, MDMA and MDEA, provides a strong basis for a preliminary toxicological assessment. The primary concerns are acute sympathomimetic and serotonergic toxicity, as well as long-term neurotoxicity affecting the serotonergic system. Future research should focus on conducting comprehensive in vitro and in vivo studies following international guidelines to definitively characterize the toxicological profile of this compound. Such data is crucial for informing risk assessment and any potential regulatory considerations.

References

-

Wikipedia. (2024). MDMA. [Link]

-

Wightman, R. S., & Rella, J. G. (2023). MDMA Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Redox. (2023). Safety Data Sheet Methyldiethanolamine (MDEA). [Link]

-

Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ, 165(7), 917-928. [Link]

-

Health Canada. (2019). Hazardous substance assessment- Methyldiethanolamine. [Link]

-

Dow. (2022). Safety Data Sheet: N-Methyldiethanolamine (MDEA). [Link]

-

HollyFrontier Refining & Marketing LLC. (2014). Lean MDEA - SAFETY DATA SHEET. [Link]

-

Ashland. (2016). Methyldiethanolamine - Product Stewardship Summary. [Link]

-

Science.gov. amines methyldiethanolamine mdea: Topics by Science.gov. [Link]

-

Dunlap, L. E., Andrews, A. M., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 9(10), 2408–2427. [Link]

-

Friedli, N. (2023). Is MDMA Neurotoxic to Humans? ALPS Forum 2023. [Link]

-

National Center for Biotechnology Information. (2024). 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity. In StatPearls. [Link]

-

Kwack, S. J., Kim, K. S., Lim, S. K., Gwak, H. M., Kim, J. Y., Um, Y. M., ... & Lee, B. M. (2015). A one-generation reproductive toxicity study of 3,4-methylenedioxy-n-methamphetamine (MDMA, ecstasy), an amphetamine derivative, in C57BL/6 mice. Journal of toxicology and environmental health. Part A, 78(1), 33–46. [Link]

-

ResearchGate. Metabolic pathways of MDMA, along with the associated microsomal enzymes. [Link]

-

PharmaCompass. MDMA | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Sasaki, Y. F., Nishidate, E., Izumiyama, F., Watanabe-Akanuma, M., Kinae, N., Ohta, T., ... & Tsuda, S. (2007). Geonotoxicity study of illegal drug MDMA and its nitroso derivative N-MDMA by micronucleus and chromosomal aberration tests using Chinese hamsger lung fibroblast cell line. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 634(1-2), 144-150. [Link]

-

Puerta, E., & Aguirre, N. (2005). Neurotoxicity of ecstasy (MDMA): an overview. Revista de neurologia, 40(1), 39-46. [Link]

-

To, P. H., Vu, T., Baker, A., & Johnson, M. (2020). The acute toxic and neurotoxic effects of 3,4-methylenedioxymethamphetamine are more pronounced in adolescent than adult mice. Behavioural brain research, 380, 112413. [Link]

-

Singer, L. T., Moore, D. G., Min, M. O., Goodwin, J., Turner, J. J., Fulton, S., & Parrott, A. C. (2012). Neurobehavioral outcomes of infants exposed to MDMA (ecstasy) and other recreational drugs during pregnancy. Neurotoxicology and teratology, 34(3), 303–310. [Link]

-

Healthline. (2023). What Are the Long-Term Effects of Taking MDMA?[Link]

-

Drug Enforcement Administration. Drug Fact Sheet: Ecstasy/MDMA. [Link]

-

ResearchGate. Developmental neurotoxicity of MDMA. A systematic literature review summarized in a putative adverse outcome pathway. [Link]

-

Spirit Pharmacist. (2024). Is MDMA Neurotoxic?[Link]

-

Pace, G., & Glick, R. (2022). Associations between MDMA/ecstasy use and physical health in a U.S. population-based survey sample. Drug and alcohol dependence, 239, 109598. [Link]

-

MotherToBaby. (2022). MDMA (Molly, Ecstasy). [Link]

-

American Addiction Centers. Ecstasy Overdose: Signs, Symptoms & Treatment for MDMA Overdose. [Link]

-

Grundlingh, J., Dargan, P. I., & Wood, D. M. (2011). MDMA toxicity: management of acute and life-threatening presentations. Emergency Nurse, 19(5), 24-28. [Link]

Sources

- 1. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDMA - Wikipedia [en.wikipedia.org]

- 3. MDMA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDMA Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 6. 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dea.gov [dea.gov]

- 8. Hazardous substance assessment- Methyldiethanolamine - Canada.ca [canada.ca]

- 9. s29.q4cdn.com [s29.q4cdn.com]

- 10. What Are the Long-Term Effects of Taking MDMA? [healthline.com]

- 11. youtube.com [youtube.com]

- 12. Geonotoxicity study of illegal drug MDMA and its nitroso derivative N-MDMA by micronucleus and chromosomal aberration tests using Chinese hamsger lung fibroblast cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashland.com [ashland.com]

- 14. A one-generation reproductive toxicity study of 3,4-methylenedioxy-n-methamphetamine (MDMA, Ecstasy), an amphetamine derivative, in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurobehavioral Outcomes of Infants Exposed to MDMA (Ecstasy) and Other Recreational Drugs During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]